4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo-
Description
Introduction to 4H-1-Benzopyran-8-Acetic Acid Derivatives
Structural Classification Within Benzopyran Heterocycles
The benzopyran scaffold consists of a benzene ring fused to a pyran ring, with two primary isomers: 1-benzopyran (chromene) and 2-benzopyran (isochromene) , distinguished by the position of the oxygen atom relative to the fused rings. The compound 4H-1-benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- belongs to the 4H-chromene subclass, where the pyran ring’s double bond resides between positions 2 and 3, and the system adopts a partially saturated tetrahedral geometry at position 4. Key structural features include:
- Position 2 : A 4-methoxyphenyl group, introducing electron-donating methoxy substituents that enhance resonance stability and influence electronic interactions.
- Position 3 : A nitro (-NO₂) group, known for its electron-withdrawing properties and role in modulating reactivity in electrophilic substitution reactions.
- Position 4 : A ketone (oxo) group, which stabilizes the chromene system through conjugation and participates in hydrogen-bonding interactions.
- Position 8 : An acetic acid side chain, providing a carboxylic acid functional group for further derivatization or salt formation.
These substitutions align with structure-activity relationship (SAR) studies that identify the 4-aryl moiety and 3-nitro group as critical for biological activity, particularly in anticancer and antimicrobial contexts. The methoxy group at the para position of the phenyl ring further optimizes electronic effects, while the acetic acid chain enables solubility modifications.
Table 1: Substituent Positions and Functional Roles in 4H-1-Benzopyran-8-Acetic Acid Derivatives
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | 4-Methoxyphenyl | Electron donation, resonance stabilization |
| 3 | Nitro (-NO₂) | Electron withdrawal, reactivity modulation |
| 4 | Oxo (=O) | Conjugation, hydrogen bonding |
| 8 | Acetic acid (-CH₂COOH) | Solubility enhancement, derivatization site |
The IUPAC nomenclature prioritizes the “benzo” prefix, designating this compound as 2-(4-methoxyphenyl)-3-nitro-4-oxo-4H-chromene-8-acetic acid . Its molecular formula (C₁₈H₁₃NO₇) and weight (355.3 g/mol) reflect the cumulative contributions of its aromatic, heterocyclic, and functional groups.
Historical Context of Nitro-Substituted Chromene Derivatives
Nitro-substituted chromenes emerged as a focal point in heterocyclic chemistry during the late 20th century, driven by their pharmacological potential and synthetic adaptability. Early work on chromenes emphasized natural derivatives like tocopherols and flavones, but the introduction of nitro groups marked a shift toward engineered analogs with enhanced bioactivity.
Key Milestones:
- 1980s–1990s : Initial syntheses of nitrochromenes employed strong acids like sulfuric or perchloric acid to facilitate cyclocondensation reactions between phenols and β-nitrostyrenes. These methods, though effective, faced challenges in regioselectivity and yield.
- Early 2000s : Advances in green chemistry prompted the use of milder catalysts, such as acetic acid, to synthesize nitrochromenes without harsh conditions. For example, the title compound’s crystallization from acetic acid demonstrated the solvent’s dual role as a reaction medium and crystal lattice organizer.
- 2020s : Modern methodologies, including one-pot multicomponent reactions, enabled efficient access to nitrochromenes. A 2023 study detailed the use of methyl triflate (MeOTf) in nitromethane solvent to assemble 4H-chromene derivatives with high regiocontrol.
The nitro group’s role evolved from a mere electron-withdrawing substituent to a strategic moiety for tuning pharmacokinetic properties. SAR studies revealed that nitro groups at position 3 enhance cytotoxicity by stabilizing charge-transfer complexes with biological targets. Concurrently, the 4-methoxyphenyl group at position 2 emerged as a key pharmacophore in antimicrobial agents, leveraging its electron-donating capacity to improve membrane penetration.
Table 2: Evolution of Synthetic Methods for Nitro-Substituted Chromenes
| Decade | Methodologies | Key Advancements |
|---|---|---|
| 1980s | Acid-catalyzed cyclocondensation | High-temperature, low regioselectivity |
| 2000s | Acetic acid-mediated synthesis | Milder conditions, improved crystal engineering |
| 2020s | One-pot MeOTf catalysis | High yield, regiocontrol, scalability |
The compound 4H-1-benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- (CAS 132018-13-4) exemplifies these historical trends, combining a nitro group for bioactivity and an acetic acid chain for synthetic flexibility. Its development reflects broader efforts to balance structural complexity with functional efficacy in heterocyclic drug design.
Properties
CAS No. |
596108-65-5 |
|---|---|
Molecular Formula |
C18H13NO7 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-3-nitro-4-oxochromen-8-yl]acetic acid |
InChI |
InChI=1S/C18H13NO7/c1-25-12-7-5-10(6-8-12)18-15(19(23)24)16(22)13-4-2-3-11(9-14(20)21)17(13)26-18/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
QSSPXECFEMKLJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration and Hydroxyacetophenone Derivative Preparation
- Starting from o-hydroxyacetophenone, nitration is performed using nitric acid in an organic solvent such as acetic acid or methylene dichloride at controlled temperatures (~40°C) to yield a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone.
- The mixture is then treated with an inorganic base (e.g., mineral alkali) to form salts, followed by acid hydrolysis to isolate pure 2-hydroxy-3-nitroacetophenone, which is a key intermediate for further cyclization.
Cyclization to Form the Benzopyran Core
- The 2-hydroxy-3-nitroacetophenone intermediate undergoes cyclization with ethyl cyanoformate in the presence of sodium methylate as a base catalyst.
- After completion, the reaction mixture is acidified to promote ring closure, yielding 8-nitro-2-cyano-4-oxo-4H-1-benzopyran, which contains the benzopyran core with the nitro and 4-oxo functionalities.
Functionalization at the 2-Position
- The 2-position substitution with a 4-methoxyphenyl group is typically achieved via nucleophilic substitution or coupling reactions.
- One documented method involves the use of brominated alkynes and copper-catalyzed azide-alkyne cycloaddition (Huisgen [2+3] cycloaddition) to introduce substituted benzyl or phenyl groups at the 2-position.
- For example, 7-propargyloxy benzopyrone intermediates react with sodium azide, sodium ascorbate, and copper sulfate in DMSO/water solvent systems to yield the desired substituted benzopyran derivatives.
Introduction of the Acetic Acid Side Chain at the 8-Position
- The acetic acid moiety at the 8-position is introduced via alkylation reactions using 8-bromomethyl benzopyranone intermediates.
- These intermediates react with diethyl malonate or other alkylating agents in the presence of strong bases such as sodium hydride or sodium alkoxides.
- Subsequent hydrolysis of the ester groups yields the free acetic acid functionality at the 8-position.
Oxidation to Form the 4-Oxo Group
- The 4-oxo group is typically formed during the cyclization step or via oxidation of the corresponding hydroxy or methylene intermediates.
- The presence of the 4-oxo group is crucial for the biological activity and chemical stability of the compound.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |
|---|---|---|---|---|
| 1 | o-Hydroxyacetophenone | HNO3, Acetic acid, 40°C, 4-6 h | Mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone | Crude nitration mixture |
| 2 | Nitration mixture | Mineral alkali base, organic solvent, heat | Salt mixture of nitroacetophenones | Isolated by filtration |
| 3 | Salt mixture | Acid hydrolysis | Pure 2-hydroxy-3-nitroacetophenone | Purified intermediate |
| 4 | 2-Hydroxy-3-nitroacetophenone | Ethyl cyanoformate, sodium methylate, acidification | 8-Nitro-2-cyano-4-oxo-4H-1-benzopyran | Cyclized benzopyran core |
| 5 | 7-Propargyloxy benzopyrone (from bromination) | NaN3, sodium ascorbate, CuSO4·5H2O, DMSO/water, RT overnight | 2-(4-Methoxyphenyl)-substituted benzopyran derivatives | Huisgen cycloaddition |
| 6 | 8-Bromomethyl benzopyranone | Diethyl malonate, sodium hydride, organic solvent | Alkylated ester intermediate | Followed by hydrolysis to acid |
| 7 | Ester intermediate | Hydrolysis (acid/base) | 4H-1-Benzopyran-8-acetic acid derivative | Final acid product |
Key Research Findings and Notes
- The nitration step must be carefully controlled to avoid over-nitration and to favor the 3-nitro substitution over the 5-nitro isomer.
- The Huisgen [2+3] cycloaddition is a highly efficient and regioselective method to introduce the 2-(4-methoxyphenyl) substituent, leveraging copper catalysis for mild reaction conditions and high yields.
- Alkylation at the 8-position using bromomethyl intermediates and malonate esters is a well-established method to introduce acetic acid side chains, with subsequent hydrolysis providing the free acid functionality.
- The overall synthetic route avoids hazardous reagents such as phosphorus oxychloride and ammonia gas, favoring safer and more environmentally friendly conditions.
- Yields for key steps such as nitration, cyclization, and alkylation typically range from 70% to over 90%, indicating efficient processes suitable for scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Nitro Group Reactivity
The nitro group participates in reduction and nucleophilic substitution:
Reduction to Amine
-
Reagents : H₂/Pd-C, SnCl₂/HCl, or Fe/HCl.
-
Product : 3-Amino-4H-1-benzopyran derivative.
-
Applications : Amino derivatives serve as intermediates for pharmaceuticals .
Nucleophilic Aromatic Substitution
-
Reagents : NaOH (aqueous), 100°C.
-
Product : Replacement of -NO₂ with -OH at the 3-position.
-
Mechanism : Activated by electron-withdrawing groups on the ring .
Ketone (4-Oxo Group) Reactions
The 4-oxo group undergoes condensation and nucleophilic additions:
Acetic Acid Moiety Reactions
The acetic acid group enables esterification and amide coupling:
Esterification
-
Reagents : SOCl₂ followed by alcohol (e.g., ethanol).
-
Product : Ethyl ester derivative (improves lipid solubility for biological studies) .
Amide Formation
-
Reagents : Thionyl chloride (SOCl₂) followed by amines.
-
Product : Amide-linked conjugates (used in drug-delivery systems) .
Demethylation
-
Reagents : BBr₃ (anhydrous conditions).
-
Product : Catechol derivative (enhances antioxidant activity) .
Heterocyclic Ring Modifications
The benzopyran core participates in cycloaddition and ring-opening reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Diels-Alder | Maleic anhydride, heat | Fused bicyclic adducts |
| Acid-Catalyzed Hydrolysis | HCl, reflux | Ring-opened dicarboxylic acid derivative |
Synthetic Pathways
Key steps in synthesizing this compound include:
-
Pechmann Condensation : Formation of the benzopyran core from resorcinol and β-keto esters .
-
Vilsmeier-Haack Formylation : Introduction of formyl groups at the 3-position .
-
Nitration : Electrophilic nitration at the 3-position using mixed acid .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4H-1-benzopyran derivatives exhibit significant anticancer activities. The nitro group in the structure is crucial for enhancing binding affinity to various enzymes and receptors associated with cancer proliferation. Studies have shown that these compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has demonstrated potential antimicrobial properties against various pathogens. Interaction studies suggest that it may inhibit microbial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways. This activity makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory Activity
Similar benzopyran derivatives have been noted for their anti-inflammatory effects, which are beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Drug Development
The unique structure of 4H-1-benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo-, positions it as a promising lead compound in drug discovery. Its ability to interact with various biological targets suggests potential applications in designing drugs for cancer, infectious diseases, and inflammatory conditions .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in disease pathways. Such computational studies provide insights into optimizing its structure for enhanced efficacy and reduced side effects .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzopyran compounds, including 4H-1-benzopyran-8-acetic acid derivatives. These were tested against several cancer cell lines, showing IC50 values indicating potent anticancer activity, particularly against breast and colon cancer cells .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of several benzopyran derivatives, including the compound . Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential for therapeutic use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the methoxyphenyl group could interact with various enzymes or receptors. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Positioning :
- The 3-nitro group in the target compound contrasts with the 8-nitro in , altering electron distribution and reactivity. Nitro at C3 may enhance electrophilic aromatic substitution resistance compared to C6.
- The 8-acetic acid group distinguishes it from ester derivatives (e.g., ), increasing solubility but reducing membrane permeability.
Biological Relevance :
- The 4-methoxyphenyl group (C2) in the target compound is associated with improved binding affinity in receptor-targeted molecules, as seen in other methoxyphenyl-containing analogs .
- Nitro groups are linked to antimicrobial and antitumor activities; however, their position (C3 vs. C8) may modulate toxicity profiles .
Synthetic Challenges :
- Introducing nitro groups at C3 requires careful regioselective nitration, unlike C8 nitration in , which is more straightforward due to ring activation by the oxo group.
Biological Activity
4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- is a synthetic organic compound belonging to the benzopyran class. This compound features a complex structure that includes a benzopyran core, a methoxyphenyl substituent, and a nitro group, which contribute to its unique chemical properties and potential biological activities. Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 4H-1-Benzopyran-8-acetic acid, 2-(4-methoxyphenyl)-3-nitro-4-oxo- is . The presence of the nitro group is particularly significant as it can influence the compound's interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of benzopyran compounds exhibit significant anticancer properties. Specifically, studies have indicated that 4H-1-benzopyran derivatives can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to 4H-1-benzopyran-8-acetic acid have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4H-1-Benzopyran Derivative | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| Doxorubicin | MCF-7 | 10.38 | Standard reference for comparison |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar benzopyran derivatives have been evaluated for their efficacy against various microbial strains:
- Activity Against Resistant Strains : Certain derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at concentrations ranging from 4 to 32 µg/mL .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Benzopyran Derivative | MRSA | 8 |
| Chloramphenicol (Standard) | MRSA | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzopyran derivatives has also been explored. Some studies indicate that compounds with similar structures can inhibit inflammation markers effectively:
- Inhibition Studies : Compounds demonstrated over 50% inhibition of carrageenan-induced paw edema at concentrations as low as 60 mg/kg .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study on MCF-7 Cells : A study evaluated the effects of a benzopyran derivative on MCF-7 cells, revealing that it significantly increased p53 expression levels and caspase-3 cleavage, leading to apoptosis .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various benzopyran derivatives against microbial strains, finding promising results against multidrug-resistant bacteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing nitro-substituted benzopyran derivatives, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with a base benzopyran scaffold (e.g., 4H-1-benzopyran-4-one derivatives). Introduce the acetic acid moiety at position 8 via nucleophilic substitution or ester hydrolysis .
- Step 2 : Functionalize position 2 with a 4-methoxyphenyl group using Ullmann coupling or Suzuki-Miyaura cross-coupling, ensuring regioselectivity with protecting groups .
- Step 3 : Nitration at position 3 requires careful control of nitric acid concentration and temperature to avoid over-oxidation. Monitor via TLC or HPLC .
- Optimization : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design evaluates yield, purity, and reaction time .
Q. Which analytical techniques are most reliable for characterizing nitro and methoxyphenyl substituents in this compound?
- Methodological Answer :
- Spectroscopy :
- UV-Vis : Detect conjugation shifts (λ~300–400 nm) from nitro and methoxy groups .
- NMR : Use ¹H-NMR to identify methoxy protons (δ 3.8–4.0 ppm) and ¹³C-NMR for nitro-group-induced deshielding (~δ 150 ppm for C-3) .
- Chromatography :
- HPLC-MS : C18 column with acetonitrile/water gradient (0.1% formic acid) for separation; ESI-MS in negative mode to confirm [M-H]⁻ .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H-NMR | δ 3.85 (s, OCH₃) | |
| HPLC-MS | t_R = 8.2 min, m/z 372.1 |
Advanced Research Questions
Q. How can researchers resolve contradictions between observed reactivity and computational predictions for nitro-substituted benzopyrans?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT) by comparing predicted vs. experimental electrophilicity (Nitro group’s Hammett σₚ values) .
- Step 2 : Perform kinetic studies under varied conditions (pH, solvent) to identify hidden variables (e.g., solvent polarity effects on transition states) .
- Case Study : If nitro reduction occurs unexpectedly, test for trace metal catalysts in reagents using ICP-MS .
Q. What factorial design approaches are optimal for studying substituent effects on bioactivity?
- Methodological Answer :
- Design : Use a mixed-level factorial design (e.g., 3×2×2) to vary substituents (nitro position, methoxy group, acetic acid chain length).
- Response Variables : Measure IC₅₀ (enzyme inhibition), logP (lipophilicity), and metabolic stability (microsomal assays) .
- Analysis : Apply ANOVA to identify significant interactions. For example, a nitro group at position 3 may synergize with methoxy for enhanced activity (p < 0.05) .
Q. How can in silico modeling guide mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Prioritize poses with hydrogen bonds to the nitro group .
- Step 2 : Perform MD simulations (>100 ns) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .
- Validation : Correlate simulation data with SPR binding assays (KD values) .
Stability and Reproducibility Considerations
Q. What protocols ensure stability during long-term storage of nitro-substituted benzopyrans?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
